molecular formula C8H10OS B118580 Benzyl methyl sulfoxide CAS No. 824-86-2

Benzyl methyl sulfoxide

Cat. No. B118580
CAS RN: 824-86-2
M. Wt: 154.23 g/mol
InChI Key: LISVNGUOWUKZQY-UHFFFAOYSA-N
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Description

Benzyl methyl sulfoxide is a chemical compound that has garnered attention in various fields of organic synthesis. It serves as an intermediate in the synthesis of bioactive molecules and has been utilized in a range of chemical reactions, including arylation, epoxidation, and inclusion reactions for enantioselective purposes.

Synthesis Analysis

The synthesis of benzyl methyl sulfoxide and its derivatives can be achieved through palladium-catalyzed arylation processes. The palladium phosphine complex facilitates the arylation of unactivated sulfoxides, including benzyl methyl sulfoxides, with aryl bromides and even more challenging coupling partners like aryl chlorides . Additionally, benzyl methyl sulfoxides can be synthesized through the reaction of sulfoxides with benzyne, which forms a sulfur ylide that subsequently undergoes

Scientific Research Applications

Synthesis Applications

Benzyl methyl sulfoxide has been utilized in the synthesis of various organic compounds. For instance, it was involved in the synthesis of arylacetic esters starting from aromatic aldehyde, offering a new method for synthesizing phenylacetic esters from benzaldehyde (Ogura, Itō, & Tsughihashi, 1979). Additionally, it served as an umpolung sulfoxide reagent, acting as a synthetic equivalent of α-hydroxy and α-chloro benzyl carbanions in a two-step sequence (Volonterio, Bravo, & Zanda, 2002); (Pinna et al., 2011).

Catalytic Applications

In the field of catalysis, benzyl methyl sulfoxide has been used in palladium-catalyzed reactions. It played a role in the generation of diaryl sulfoxides from aryl benzyl sulfoxides and aryl chlorides, involving a NiXantPhos-based palladium catalyst (Jia et al., 2015). It was also key in palladium-catalyzed direct arylation with aryl halides, used to synthesize bioactive benzyl sulfoxide intermediates (Jia et al., 2013).

Stereochemical Studies

In stereochemical research, the solvent effect on the conformational preference of carbanions derived from benzyl methyl sulfoxide was studied, highlighting its role in understanding the stereochemical course of deuteration (Durst et al., 1970). Moreover, it was used in the synthesis of chiral non-racemic sulfoxides via asymmetric alkylation of alkanesulfenates (Gélat, Gaumont, & Perrio, 2013).

Inclusion Studies

In inclusion chemistry, benzyl methyl sulfoxide was involved in studies for enantioselective inclusion by specific compounds, providing insights into the stereochemistry of inclusion processes (Akazome et al., 2000).

Enzymatic and Photocatalytic Oxidation

Benzyl methyl sulfoxide was used in studies on enzymatic and photocatalytic oxidation. It was a substrate in the oxidation of sulfides by cyclohexanone monooxygenase, leading to sulfoxides with high enantiomeric excesses (Pasta et al., 1995). It was also part of a study on photocatalytic oxidation using titanium dioxide photocatalyst under UV light (Vosooghian & Habibi, 2007).

Miscellaneous Applications

Other applications include its use in biotransformations to form chiral sulfoxides (Holland et al., 1999), and in synthesizing benzyl naphthyl sulfoxide/sulfone derivatives with potential antitumor effects (Tang et al., 2021).

Safety And Hazards

Benzyl methyl sulfoxide is a combustible liquid . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There are ongoing studies on the use of sulfoxides in various fields. For example, sulfoxides and sulfinamides represent versatile sulfur functional groups found in ligands, chiral auxiliaries, and bioactive molecules . Therefore, the development of new synthetic methods for these compounds is of great interest.

properties

IUPAC Name

methylsulfinylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISVNGUOWUKZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002662
Record name [(Methanesulfinyl)methyl]benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl methyl sulfoxide

CAS RN

824-86-2
Record name [(Methylsulfinyl)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(Methylsulphinyl)toluene
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Record name [(Methanesulfinyl)methyl]benzene
Source EPA DSSTox
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Record name α-(methylsulphinyl)toluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
314
Citations
A Rauk, E Buncel, RY Moir, S Wolfe - Journal of the American …, 1965 - ACS Publications
… spectra for the exchange of the methylene hydrogens of benzyl methyl sulfoxide(I). The scale refers to spectrum A only; other spectra have the scale expanded five times. All spectra …
Number of citations: 80 pubs.acs.org
R Viau, T Durst - Journal of the American Chemical Society, 1973 - ACS Publications
… the same as for benzyl methyl sulfoxide, the kinetic selectivity … the pro-S hydrogen in benzyl methyl sulfoxide is equal to a … pro-R hydrogens in benzyl methyl sulfoxide leads initially to the …
Number of citations: 37 pubs.acs.org
JP Chupp, TM Balthazor, MJ Miller… - The Journal of Organic …, 1984 - ACS Publications
… Benzyl methyl sulfoxide gave benzaldehyde as the Pummerer product, while … of Benzyl Methyl Sulfoxide with Anhydrous HC1. A stirred CC14 (15 mL) solution of benzyl methyl sulfoxide …
Number of citations: 20 pubs.acs.org
H Mizuno, M Matsuda, M Iino - The Journal of Organic Chemistry, 1981 - ACS Publications
… Unlike benzyl p-tolyl sulfoxide, racemization of benzyl methyl sulfoxide exhibited an induction … On the other hand, benzyl methyl sulfoxide was heated to 210-230 C for 10-15 min and …
Number of citations: 23 pubs.acs.org
M Akazome, Y Ueno, H Ooiso… - The Journal of Organic …, 2000 - ACS Publications
… A structural isomer, benzyl methyl sulfoxide, was included in racemic form. Chlorophenyl … This phenomenon was also observed in the inclusion of benzyl methyl sulfoxide 4a (entry 9)…
Number of citations: 84 pubs.acs.org
J Ebbighausen, N Farrell, K Lövqvist… - … Section C: Crystal …, 1996 - scripts.iucr.org
… 3),~, and two benzyl methyl sulfoxide groups form Pt--S bonds … c/s-big- (benzyl methyl sulfoxide)dichloroplatinum(II): the (S, S)… Both the benzyl methyl sulfoxide molecules are bonded …
Number of citations: 6 scripts.iucr.org
HL Holland, FM Brown, BG Larsen - Tetrahedron: Asymmetry, 1994 - Elsevier
… (4Hydroxybutyl)benzyl methyl sulfoxide (4c); identical with the sample described above except for [a], - 16.5 (c = 1.12, chloroform), +18.3 (c = 0.98, ethanol), (s) configuration, ee 35%. …
Number of citations: 35 www.sciencedirect.com
D Fu, J Dong, H Du, J Xu - The Journal of Organic Chemistry, 2019 - ACS Publications
… , dimethyl sulfoxide as the oxygen source attacks benzyl (methyl)sulfonium bromide (B) to form intermediate C, which undergoes elimination to get the product benzyl methyl sulfoxide (…
Number of citations: 19 pubs.acs.org
GA Russell, SA Weiner - The Journal of Organic Chemistry, 1966 - ACS Publications
… We feltthat a benzyl methyl sulfoxide might undergo a Sommelet-Hauser rearrangement in basic solution.15 However, treatment of benzyl methyl sulf- …
Number of citations: 117 pubs.acs.org
M Akazome, A Hirabayashi, K Ogura - Tetrahedron, 2004 - Elsevier
… In contrast to the inclusion crystals of parent benzyl methyl sulfoxide, in which a rectangular cavity is formed, the cavity including p-halobenzyl methyl sulfoxides becomes rhomboidal. …
Number of citations: 14 www.sciencedirect.com

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